N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide
Description
N-(2,2-Dichloro-1-cyanoethenyl)-4-methoxybenzamide is a specialized carboxamide derivative characterized by a dichloro-cyanoethenyl group attached to a 4-methoxybenzamide backbone. This compound is recognized for its high electrophilic reactivity, making it a pivotal reagent in organic synthesis, particularly in cyclocondensation reactions with N-nucleophiles to generate heterocyclic scaffolds such as oxazoles, imidazoles, and pyrazolo-triazines . Its utility extends to pharmaceutical research, where derivatives have demonstrated anticancer activity against diverse cancer cell lines . The dichloro-cyanoethenyl moiety enhances electrophilicity, facilitating nucleophilic attack and enabling the construction of complex heterocycles critical in drug discovery.
Properties
CAS No. |
61767-27-9 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)11(16)15-9(6-14)10(12)13/h2-5H,1H3,(H,15,16) |
InChI Key |
GKKWBPRTVGVLKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxybenzoyl Chloride
The carboxylic acid precursor, 4-methoxybenzoic acid, is activated via conversion to its acyl chloride. A standard protocol involves:
Preparation of 2,2-Dichloro-1-cyanoethenylamine
This intermediate is synthesized through a two-step halogenation-cyanation sequence :
Amide Coupling Reaction
The final step involves coupling 4-methoxybenzoyl chloride with 2,2-dichloro-1-cyanoethenylamine:
-
Conditions : The reaction is conducted in acetonitrile under nitrogen atmosphere at 60–80°C for 12–24 hours.
-
Base : Potassium carbonate (K₂CO₃) is added to neutralize HCl byproducts.
-
Workup : The mixture is cooled to 50°C, filtered, and washed with cold acetonitrile. The crude product is recrystallized from ethanol to achieve >85% purity.
Optimization of Reaction Parameters
Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 80 | 89.6 | 92 |
| THF | 65 | 72.3 | 85 |
| DMF | 100 | 68.4 | 78 |
| Ethanol | 78 | 54.1 | 70 |
Key Insight : Acetonitrile provides optimal solubility and reaction efficiency, minimizing side products like N-acylated impurities.
Base Selection
| Base | Equivalents | Yield (%) |
|---|---|---|
| K₂CO₃ | 2.0 | 89.6 |
| NaHCO₃ | 2.5 | 75.2 |
| Et₃N | 3.0 | 68.9 |
| NaOH | 2.0 | 63.4 |
Key Insight : K₂CO₃’s mild basicity prevents decomposition of the dichloro-cyanoethenyl group.
Advanced Purification Techniques
Recrystallization
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
Environmental Considerations
-
Waste Management : Chlorinated byproducts are neutralized with sodium thiosulfate before disposal.
-
Green Chemistry : Substituting acetonitrile with cyclopentyl methyl ether (CPME) is under investigation to improve sustainability.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Addition Reactions: The cyano and dichloro groups can participate in addition reactions with amines and other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include amines, triethylamine, and various solvents such as dichloromethane and dioxane. Reaction conditions often involve refluxing the mixture to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted benzamides, heterocyclic compounds like oxazoles and imidazoles, and various addition products depending on the nucleophiles used .
Scientific Research Applications
Antiviral Activity
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide has shown potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit viral replication, particularly in the context of hepatitis C virus treatments. The compound may act by interfering with viral proteins or cellular pathways essential for viral life cycles .
Anticancer Properties
Studies have demonstrated that derivatives of benzamide compounds exhibit anticancer activity. For instance, compounds that share structural similarities with this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer. These studies suggest that the compound may induce apoptosis in cancer cells .
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research into similar dichloro compounds has indicated effectiveness against a range of pests, making this compound a candidate for further exploration as an agricultural chemical .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications to the benzamide structure can significantly impact biological activity. For example, variations in substituents on the aromatic ring can enhance antiviral potency or reduce cytotoxicity to normal cells .
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antiviral | Hepatitis C Virus | |
| Benzamide Derivative A | Anticancer | Breast Cancer Cells | |
| Benzamide Derivative B | Pesticide | Various Insect Species |
Case Study 1: Antiviral Screening
A study screened a range of benzamide derivatives for antiviral activity against hepatitis C virus. This compound was included and showed promising results in reducing viral load in infected cell cultures compared to controls.
Case Study 2: Cytotoxicity Assessment
In vitro testing of this compound against human cancer cell lines revealed significant cytotoxic effects, with IC50 values indicating it could be a viable candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide, a comparative analysis with analogous benzamide derivatives is provided below. Structural variations in substituents significantly influence reactivity, physicochemical properties, and applications.
Substituent Variations on the Benzamide Ring
Key Insights :
- The dichloro-cyanoethenyl group in the target compound enhances electrophilicity compared to simpler chloro or methoxy substituents, enabling diverse heterocyclic syntheses .
- Fluorescence properties in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide are attributed to electron-donating methyl and methoxy groups, whereas the target compound’s electron-withdrawing cyano group may reduce fluorescence but increase reactivity .
Halogenated Derivatives in Pesticides and Pharmaceuticals
Key Insights :
- Halogenation (Cl vs. F) impacts application: Dichloro derivatives (e.g., etobenzanid) are agrochemicals, while fluorinated analogs (e.g., diflufenican) exhibit improved photostability and lipophilicity .
- The target compound’s cyano group distinguishes it from halogen-only derivatives, favoring heterocyclic drug precursors over pesticidal uses .
Key Insights :
- Impurities like the cyclopropyl-trifluoro derivative may retain bioactivity, underscoring the need for rigorous purification in pharmaceutical synthesis .
- The target compound’s dichloro-cyanoethenyl group reduces steric hindrance compared to bulky cyclopropyl groups, favoring nucleophilic reactivity .
Biological Activity
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the following components:
- Dichloro group : Enhances lipophilicity and biological activity.
- Cyanoethenyl moiety : Implicated in various biological interactions.
- Methoxybenzamide : Contributes to the compound's pharmacological profile.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of viral replication. The compound has been shown to interfere with viral RNA synthesis and protein expression, which is crucial for viral propagation.
Antiviral Activity
A pivotal study published in a patent document highlights the compound's potency against various viral strains. The following table summarizes key findings related to its antiviral efficacy:
| Viral Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 14.5 | Inhibition of RNA polymerase |
| Hepatitis C | 8.16 | Disruption of viral protein synthesis |
| Dengue Virus | 3.14 | Interference with viral envelope formation |
These results indicate that the compound demonstrates significant antiviral activity across multiple viral pathogens, positioning it as a candidate for further development in antiviral therapies.
Case Studies
Several case studies have explored the biological activity of this compound in vitro and in vivo:
-
In Vitro Study on Hepatitis C Virus (HCV) :
- Researchers treated HCV-infected hepatocytes with varying concentrations of this compound.
- Results indicated a dose-dependent reduction in viral load, with an IC50 value of 8.16 µM.
- Mechanistic studies revealed that the compound inhibited HCV replication by targeting the NS5B polymerase.
-
Animal Model for Influenza Infection :
- Mice were administered this compound prior to infection with Influenza A.
- Treated mice exhibited reduced viral titers in lung tissues compared to controls, demonstrating protective effects against influenza infection.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. The following table summarizes cytotoxicity results observed in various cell lines:
| Cell Line | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HepG2 | >100 | >12 |
| Vero | 75 | 9 |
| A549 | >100 | >12 |
The selectivity index (SI) indicates that this compound exhibits low cytotoxicity relative to its antiviral potency, suggesting a favorable therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
